Uridylyl-(3',5')-uridine
Description
Significance of Dinucleotides in RNA Biology
Dinucleotides are the simplest units that encapsulate the essential linkage of RNA and play crucial roles in various biological processes. They are involved in gene regulation, cell signaling, and energy metabolism. lookchem.com For instance, certain dinucleotides are recognized by enzymes involved in RNA degradation, highlighting their role in controlling RNA lifespan within the cell. cssb-hamburg.de The stability of RNA molecules can be influenced by the frequency of specific dinucleotides; for example, TA (or UA in RNA) dinucleotides are often associated with RNA destabilization. elifesciences.org
In the context of RNA interference (RNAi), a gene-silencing mechanism, dinucleotide overhangs at the 3' end of small interfering RNAs (siRNAs) and microRNAs (miRNAs) are critical. geneticeducation.co.in These two-nucleotide unpaired ends, often 'UU', are essential for the efficient loading of these small RNAs into the RNA-induced silencing complex (RISC), which is central to the process of targeting and cleaving messenger RNA (mRNA). geneticeducation.co.in
Overview of Uridylyl-(3',5')-uridine as a Research Probe
This compound serves as an invaluable research tool for investigating a wide array of biochemical and biophysical phenomena related to RNA. Its use in scientific studies has a long history, with research on its synthesis and properties dating back several decades. acs.orgacs.org
Key Research Applications:
Structural Studies: UpU is used as a model system to study the conformational dynamics of the RNA backbone. Researchers have utilized techniques like nuclear magnetic resonance (NMR) and circular dichroism to understand how factors like temperature and the presence of ions affect its structure. acs.orgcaltech.eduacs.org
Photochemistry: The photochemical properties of UpU have been investigated to understand the effects of ultraviolet (UV) radiation on nucleic acids. medchemexpress.comnih.gov These studies are crucial for understanding DNA and RNA damage and repair mechanisms.
Enzymatic Studies: UpU and its analogs are used as substrates to study the activity and specificity of various enzymes that interact with RNA, such as ribonucleases. cssb-hamburg.de
Thermodynamic Studies: The dinucleotide provides a simplified system for measuring the thermodynamic parameters of base stacking and other interactions that contribute to RNA stability. caltech.edu
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 2415-43-2 | chemicalbook.com |
| Molecular Formula | C18H22N4O14P | |
| Molecular Weight | 567.39 g/mol |
Structure
2D Structure
Properties
Molecular Formula |
C18H23N4O14P |
|---|---|
Molecular Weight |
550.4 g/mol |
IUPAC Name |
[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C18H23N4O14P/c23-5-7-14(13(28)16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)12(27)15(35-8)21-3-1-9(24)19-17(21)29/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30) |
InChI Key |
KXSPLNAXPMVUEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Uridylyl 3 ,5 Uridine and Its Analogs
Chemical Synthesis Approaches
Chemical synthesis provides a robust and versatile platform for producing UpU and its modified derivatives. The primary challenge in chemical synthesis is the selective formation of the 3',5'-internucleotide linkage while preventing unwanted reactions at other functional groups, such as the 2'- and 5'-hydroxyls of the ribose sugar and the imide function of the uracil (B121893) base. This necessitates a sophisticated strategy involving the use of protecting groups.
Solid-Phase Synthesis Techniques
Modern oligonucleotide synthesis, including that of short sequences like UpU, is predominantly performed using solid-phase synthesis, most notably the phosphoramidite (B1245037) method. nih.govwikipedia.org This technique offers numerous advantages over solution-phase synthesis, including speed, automation, and ease of purification, as excess reagents and byproducts are simply washed away after each step. atdbio.com
The synthesis is carried out on a solid support, typically controlled pore glass (CPG) or polystyrene, to which the first uridine (B1682114) nucleoside is attached via its 3'-hydroxyl group. wikipedia.org The synthesis proceeds in the 3' to 5' direction through a repeated four-step cycle: twistbioscience.com
De-blocking (Detritylation): The acid-labile DMTr group is removed from the 5'-hydroxyl of the support-bound nucleoside using an acid like trichloroacetic acid (TCA). biotage.com
Coupling: The second uridine unit, as a protected 3'-phosphoramidite monomer, is activated by an acidic azole catalyst, such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI). researchgate.net The activated monomer then rapidly couples with the free 5'-hydroxyl of the support-bound nucleoside to form a phosphite (B83602) triester linkage. biotage.comatdbio.com
Capping: To prevent the formation of deletion sequences, any unreacted 5'-hydroxyl groups are permanently blocked (capped) by acetylation using reagents like acetic anhydride (B1165640) and 1-methylimidazole. wikipedia.org
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester using an oxidizing agent, typically iodine in the presence of water and a weak base like pyridine. biotage.comatdbio.com
This cycle is repeated to elongate the oligonucleotide chain. For UpU, only one coupling cycle is needed. Finally, the completed dinucleotide is cleaved from the solid support, and all protecting groups (from the phosphate (B84403) backbone and the bases) are removed, typically in a single step with concentrated aqueous ammonia, to yield the final product. atdbio.com
Chemo-Enzymatic Synthesis Routes
Chemo-enzymatic synthesis combines the versatility of chemical methods with the high specificity and mild reaction conditions of enzymatic catalysis. This approach can streamline the synthesis of UpU and its analogs by reducing the need for extensive protection and deprotection steps.
A common chemo-enzymatic strategy involves the enzymatic ligation of chemically synthesized fragments. For instance, two uridine mononucleotides can be joined using an RNA ligase. T4 RNA ligase is a versatile enzyme capable of forming a 3',5'-phosphodiester bond between a donor molecule (having a 3'-hydroxyl and a 5'-phosphate) and an acceptor molecule (with a free 3'-hydroxyl). nih.govalmacgroup.com
Another approach utilizes nucleoside kinases to phosphorylate a chemically synthesized nucleoside. mdpi.com For example, a uridine molecule can be converted to uridine 5'-monophosphate (UMP) using a kinase and a phosphate donor like ATP. mdpi.com This enzymatically produced mononucleotide can then be chemically coupled to another protected uridine nucleoside to form the dinucleotide. This method is particularly useful for preparing nucleotide analogs where chemical phosphorylation might be challenging.
Enzymatic Synthesis and Biosynthetic Pathways
In biological systems, the formation of 3',5'-phosphodiester bonds is the fundamental reaction in the synthesis of RNA and DNA, catalyzed by RNA and DNA polymerases, respectively. biosyn.comwikipedia.org These enzymes use nucleoside triphosphates (e.g., UTP) as building blocks and a template strand to guide the sequential addition of nucleotides. The reaction involves the nucleophilic attack of the 3'-hydroxyl group of the growing nucleic acid chain on the α-phosphate of the incoming nucleoside triphosphate, with the release of pyrophosphate. wikipedia.org While this is the primary biosynthetic route for long RNA polymers, specific enzymes can also synthesize short oligonucleotides or join RNA fragments.
T4 RNA ligase, for example, can catalyze the template-independent synthesis of oligoribonucleotides. nih.gov It can join a minimal acceptor substrate (a trinucleoside diphosphate) to a donor (a nucleoside 3',5'-bisphosphate). nih.gov This enzymatic pathway provides a direct route for synthesizing specific oligoribonucleotides like UpU under mild, aqueous conditions. More recently, engineered ligases are being developed to improve the efficiency of conjugating modified RNA fragments, which is a promising strategy for the large-scale synthesis of therapeutic oligonucleotides. nih.gov
Furthermore, a distinct family of RNA ligases, such as RtcB, utilizes a different mechanism involving the ligation of RNA strands with 3'-phosphate and 5'-hydroxyl ends. pnas.org This pathway proceeds through the activation of the 3'-phosphate end, challenging the conventional enzymatic paradigm that relies on the activation of the 5'-phosphate. pnas.org
Template-Independent Enzymatic Formation
The enzymatic synthesis of RNA oligonucleotides, including the dinucleotide Uridylyl-(3',5')-uridine, can be achieved in a controlled, template-independent manner. This approach offers an alternative to traditional chemical methods and is particularly useful for producing natural and modified RNA sequences in an aqueous environment.
One prominent method involves the use of mutant variants of CID1 poly(U) polymerase (PUP) from the fission yeast Schizosaccharomyces pombe. These enzymes facilitate the iterative addition of nucleotides to an initiator oligonucleotide. The process relies on reversible terminator nucleoside triphosphates (RT-NTPs), which have a blocking group on the 3'-hydroxyl, typically a 3′-O-allyl ether. This blockage prevents uncontrolled polymerization, ensuring that only a single nucleotide is added in each cycle. Following the incorporation of the RT-NTP, the blocking group is removed, allowing for the next nucleotide to be added. This cyclical process of extension and deblocking allows for the controlled synthesis of a desired RNA sequence. While this method is generally used for longer oligonucleotides, the fundamental principle of controlled, template-independent single nucleotide addition can be applied to the synthesis of a dinucleotide like UpU by starting with a uridine initiator and performing one cycle of uridine addition.
Another enzymatic strategy involves the use of T4 RNA ligase 2, which is specialized for joining nicked double-stranded RNA (dsRNA) or RNA-DNA hybrids. yeasenbio.com While T4 RNA ligase 1 primarily ligates single-stranded RNA or DNA, T4 RNA ligase 2 can be employed to ligate a uridine mononucleotide to a uridine residue within a duplex structure, thereby forming the desired 3',5'-phosphodiester bond of UpU. yeasenbio.com This can be particularly useful for constructing modified or complex dinucleotide structures.
Recent advancements have also explored the use of other polymerases for template-independent RNA synthesis. For instance, engineered versions of human DNA polymerase theta (Polθ) and mimiviral PrimPol have been shown to accept ribonucleoside triphosphates with a 3'-aminoxy (3'-O-NH2) removable blocking group. biorxiv.orgbiorxiv.org These enzymes can add single ribonucleotides to an RNA primer, and subsequent cleavage of the blocking group allows for further extension. biorxiv.orgbiorxiv.org This method provides a pathway for the controlled synthesis of short RNA sequences like UpU.
| Enzyme/System | Principle of Synthesis | Key Features |
| CID1 poly(U) polymerase (PUP) mutants | Iterative addition of 3'-blocked reversible terminator NTPs. | Template-independent; aqueous-based; controlled single nucleotide addition. |
| T4 RNA Ligase 2 | Ligation of a uridine mononucleotide to a uridine residue within a duplex. | Specialized for nicked dsRNA or RNA-DNA hybrids; useful for modified structures. yeasenbio.com |
| Engineered Polθ and PrimPol | Addition of 3'-aminoxy blocked ribonucleoside triphosphates. | Template-independent; controlled single nucleotide addition; requires subsequent cleavage of the blocking group. biorxiv.orgbiorxiv.org |
Role of Specific Enzymes in Dinucleotide Ligation
Specific enzymes, particularly ligases, play a critical role in the formation of the phosphodiester bond in dinucleotides like this compound.
T4 RNA Ligase: This enzyme is a versatile tool in RNA manipulation and can catalyze the formation of a phosphodiester bond between a 5'-phosphate donor and a 3'-hydroxyl acceptor on single-stranded RNA or DNA molecules. northwestern.edu In the context of UpU synthesis, T4 RNA ligase can join a uridine 5'-monophosphate (pU) to a uridine molecule (U), or ligate two uridine mononucleotides where one has a 3'-hydroxyl and the other a 5'-phosphate. The enzyme can also utilize dinucleoside pyrophosphates as substrates in an ATP-independent reaction, where the UMP portion of a Uridine-5'PP-X molecule is transferred to the 3'-hydroxyl of an acceptor. nih.gov
T4 DNA Ligase: While primarily known for its role in joining DNA strands, T4 DNA ligase can also be used for RNA ligation in a splinted ligation approach. researchgate.net In this method, two RNA fragments (in this case, two uridine mononucleotides or a uridine and a uridine monophosphate) are hybridized to a complementary DNA splint. The DNA splint brings the 3'-hydroxyl of one uridine and the 5'-phosphate of the other into proximity, allowing T4 DNA ligase to catalyze the formation of the phosphodiester bond. researchgate.net
DNA Polymerases with Terminal Transferase Activity: Certain DNA polymerases from the X-family are capable of template-independent DNA synthesis, a function known as terminal deoxynucleotidyl transferase (TdT) activity. researchgate.net While these enzymes typically add deoxynucleotides, engineered variants can exhibit altered substrate specificity. For instance, a steric gate mutation (E2335G) in human DNA polymerase theta (Polθ) has been shown to function as an efficient template-independent RNA polymerase, capable of incorporating ribonucleotides. biorxiv.org This activity can be harnessed for the stepwise synthesis of RNA, including the formation of UpU.
| Enzyme | Substrates | Mechanism |
| T4 RNA Ligase | Uridine 5'-monophosphate and Uridine | Catalyzes phosphodiester bond formation between a 5'-phosphate and a 3'-hydroxyl. |
| T4 DNA Ligase | Two uridine mononucleotides and a DNA splint | Joins RNA fragments hybridized to a complementary DNA template. researchgate.net |
| Engineered DNA Polymerase θ (Polθ E2335G) | Uridine triphosphate and a uridine initiator | Template-independent addition of a ribonucleotide to a primer. biorxiv.org |
Preparation of this compound Analogues and Derivatives
The synthesis of UpU analogues and derivatives often involves chemical methods to allow for the precise introduction of modifications to the uridine residues or the phosphodiester backbone.
Synthesis of Modified Uridine Residues
The synthesis of modified uridine residues is a prerequisite for their incorporation into UpU analogues. These modifications can be on the sugar moiety or the nucleobase.
Sugar Modifications: Modifications to the ribose sugar, such as 2'-O-methylation or the introduction of a diazirine moiety, are common strategies to enhance the properties of RNA. yeasenbio.comrsc.org The synthesis of these modified uridine analogues typically starts from commercially available uridine. For example, the synthesis of a diazirine-modified uridine phosphoramidite involves several chemical steps to introduce the diazirine group onto the nucleobase. rsc.org Similarly, the synthesis of 2'-O-carbamoyl uridine triphosphate has been achieved through a mild acidic deprotection procedure, and this modified nucleotide can be incorporated into RNA enzymatically. rsc.org
Base Modifications: The uracil base can be modified at various positions, most commonly at the C5 position. For instance, 5-(methylaminomethyl)uridine has been incorporated into this compound derivatives. dntb.gov.ua The synthesis of such derivatives often involves the phosphotriester method. nih.govnih.gov
Incorporation of Non-Canonical Nucleosides
Non-canonical nucleosides, which are not one of the four standard ribonucleosides, can be incorporated into dinucleotides to expand their functional properties. The synthesis of UpU analogues containing non-canonical nucleosides generally relies on chemical synthesis methods, such as the phosphoramidite approach. wikipedia.org This method allows for the stepwise addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain on a solid support. wikipedia.org
The synthesis of the required non-canonical nucleoside phosphoramidites is a critical first step. For example, the synthesis of a C8-2'-deoxyguanosine adduct formed by a carcinogen involved a palladium-catalyzed cross-coupling reaction to link the carcinogen to the nucleoside, followed by conversion to the phosphoramidite. nih.gov A similar approach can be envisioned for the synthesis of uridine analogues with various modifications.
| Modification Type | Example of Modified Uridine | Synthetic Approach |
| Sugar Modification | 2'-O-carbamoyl uridine | Chemical synthesis of the modified triphosphate followed by enzymatic incorporation. rsc.org |
| Base Modification | 5-(methylaminomethyl)uridine | Phosphotriester chemical synthesis. dntb.gov.ua |
| Non-canonical Nucleoside | Diazirine-modified uridine | Multi-step chemical synthesis to produce the phosphoramidite for solid-phase synthesis. rsc.org |
Anhydrouridine and Cyclouridine Intermediates in Synthesis
Anhydrouridine and cyclouridine derivatives are important intermediates in the chemical synthesis of uridine analogues and, by extension, in the preparation of modified this compound.
2,2'-Anhydrouridine: This compound is a key intermediate in the synthesis of various uridine derivatives. It can be prepared from uridine by treatment with diphenyl carbonate and sodium bicarbonate. google.com The formation of the anhydro bridge locks the conformation of the sugar and facilitates nucleophilic attack at the C2' position, allowing for the introduction of modifications at this position.
Cyclouridines from Intramolecular Michael Additions: Uridine derivatives can undergo an intramolecular hetero-Michael addition of a 5'-nucleophile onto the C6 position of the uracil base to form cyclonucleosides. While this reaction is more facile with potent nucleophiles like amines and thiols at the 5' position, the formation of the O-cyclonucleoside from the natural 5'-hydroxyl has also been observed under acidic conditions. acs.org This cyclization creates a new chiral center at C6. acs.org These cyclouridine intermediates can be used to introduce modifications at the C6 position of the uracil ring.
The formation of these cyclic intermediates is a testament to the reactivity of the uridine structure and provides synthetic routes to a variety of modified uridine building blocks that can then be used in the synthesis of this compound analogues.
| Intermediate | Formation | Synthetic Utility |
| 2,2'-Anhydrouridine | From uridine using diphenyl carbonate and NaHCO3. google.com | Facilitates nucleophilic substitution at the C2' position for introducing sugar modifications. |
| O-Cyclonucleoside | Intramolecular Michael addition of the 5'-hydroxyl to C6 of uracil under acidic conditions. acs.org | Allows for the introduction of modifications at the C6 position of the uracil base. |
Structural Elucidation and Conformational Analysis of Uridylyl 3 ,5 Uridine
Advanced Spectroscopic Characterization Techniques
The conformational properties of uridylyl-(3',5')-uridine (UpU), a fundamental RNA dinucleoside monophosphate, are critical to understanding the structure and function of larger nucleic acid molecules. A variety of advanced spectroscopic techniques are employed to probe its structure in solution, providing insights into its dynamic nature.
The comparison of NMR data at different temperatures allows for the study of the equilibrium between stacked and unstacked conformations. As temperature increases, this equilibrium shifts toward the unstacked state. oup.com Detailed analysis of modified dinucleotides like N6-dimethyl-adenylyl(3′-5′)uridine (m62A-U) has shown that both intermolecular self-association and intramolecular stacking significantly affect the chemical shifts. researchgate.net While specific, complete proton signal assignments for isolated UpU are scarce in the provided literature, the principles are well-established from studies of similar and larger oligonucleotides. oup.com For example, in studies of the photoproduct d-U5p5T, NOE data was crucial, though limited, in determining the structure, highlighting the need to combine NMR with molecular modeling for flexible molecules. oup.com
Table 1: Representative ¹H NMR Data for Uracil (B121893) Moieties in Oligonucleotides Note: Data extrapolated from studies on related oligonucleotides containing uridine (B1682114).
| Proton | Chemical Shift (ppm) (approx.) | Coupling Constant (J) (Hz) |
| H5 | 2.2 - 2.6 | J56 ≈ 8.1 |
| H6 | 4.3 - 4.7 | J56 ≈ 8.1 |
This table is interactive. Click on the headers to sort.
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to characterize nucleic acids, including UpU. The uracil bases absorb UV light strongly in the region around 260 nm. This absorption is sensitive to the electronic environment of the bases, making UV-Vis spectroscopy a useful tool for monitoring base stacking interactions.
When the bases in a dinucleotide like UpU stack upon one another, their interaction alters their electronic properties, typically leading to a decrease in molar absorptivity at the absorption maximum (λmax), a phenomenon known as hypochromicity. This effect is temperature-dependent; as the temperature increases, the stacked structure is disrupted, leading to an increase in absorbance. The synthesis of UpU is often monitored using UV characteristics. oup.com For example, the molar extinction coefficient for uridine monophosphate at 260 nm is given as 9.9 x 10³. oup.com A novel fluorogenic substrate incorporating a uridylyl-deoxyadenosine dinucleotide was characterized by its UV-Vis spectrum, which confirmed the presence of its constituent moieties. oup.com While specific λmax values for UpU under varying conditions are not detailed in the provided results, the general principle of using UV absorbance to study stacking is well-established for dinucleotides. osti.gov
Table 2: General UV Absorption Properties for Uridine-Containing Compounds
| Compound/Moiety | λmax (nm) (approx.) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) at λmax |
| Uridine Monophosphate | 260 | 9,900 |
| Uridine | 260 | 10,000 |
| 3-ribosyl-6-methyluracil | 265 | 7,220 |
This table is interactive. Click on the headers to sort.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. jascoinc.com For dinucleotides like UpU, the CD spectrum is highly sensitive to the mutual orientation of the two bases, providing valuable information about the helical conformation and base-stacking interactions. scispace.com
The CD spectrum of a dinucleoside phosphate (B84403) is significantly different from that of its constituent nucleosides. scispace.com This difference arises primarily from the chiral interaction between the stacked bases. scispace.com Studies have shown that UpU is appreciably stacked even at room temperature. researchgate.net The CD spectra of oligonucleotides are influenced by temperature; changes in the spectra upon heating reflect the melting or disruption of the stacked, ordered structure. acs.org The technique has been used in conjunction with NMR to study the conformational properties of interresidually cyclized UpU derivatives, which were designed to mimic the U-turn structure found in tRNA. nih.gov These experiments confirmed that introducing a cyclic structure stabilized the desired turn conformation. nih.gov Furthermore, CD studies on hypermodified dinucleoside monophosphates have revealed that modifications adjacent to the anticodon can significantly influence stacking stability, which is crucial for the proper function of tRNA during protein synthesis. osti.gov
X-ray Crystallography of this compound and its Complexes
X-ray crystallography provides precise, atomic-level three-dimensional structures of molecules in their crystalline state. youtube.com While a crystal structure for isolated UpU was not found in the search results, structures of UpU in complex with proteins and other molecules offer critical insights into its biologically relevant conformations.
One such example is the crystal structure of the Trypanosoma brucei terminal uridylyl transferase (TUTase), TbTUT4, in complex with UpU (TbTUT4:UpU). nih.govresearchgate.netnih.gov In this structure, the UpU molecule is bound in the active site, and its conformation provides a snapshot of an RNA substrate post-uridylation. nih.gov The adenosine (B11128) base of a compared ApU molecule stacks on the uridine base, a situation that is reminiscent of the TUT4/UpU structure. nih.gov Key interactions are observed, such as a hydrogen bond between the 2'-hydroxyl group of the substrate and a catalytic residue, which is a mechanism for RNA specificity likely shared across the enzyme family. nih.gov
Another study details the crystal structure of a dinuclear copper(II) complex that promotes the hydrolysis of UpU. rsc.org Although the structure of the complex with UpU itself was not determined, the analysis of the copper complex with a different ligand provides a model for how the metal centers might bind and activate the phosphodiester bond for cleavage. rsc.org Similarly, the crystal structure of uridylyl (3',5') adenosine hemihydrate revealed conformations that differ significantly from those in double-helical RNA, providing insight into the possible conformations of non-helical "loop" regions in single-stranded nucleic acids. nih.gov
Computational Modeling and Molecular Dynamics Simulations of this compound Conformations
Computational modeling and molecular dynamics (MD) simulations are indispensable tools for exploring the conformational landscape of flexible molecules like UpU. mdpi.com These methods complement experimental data by providing a dynamic picture of the molecule's behavior over time and by calculating the relative energies of different conformations. core.ac.ukacs.org
MD simulations can be used to model the behavior of UpU in solution, revealing the dynamic interplay between different conformations, such as stacked and unstacked states. For instance, simulations of an RNA primer in an active site showed that the terminal uridine nucleotides were held tightly, interacting with a magnesium ion, while other parts of the RNA were highly dynamic. researchgate.net This highlights how protein binding can stabilize specific conformations of a dinucleotide unit.
Molecular mechanics and potential energy calculations have been used to study dinucleoside phosphates, identifying low-energy regions of conformational space. core.ac.uk For many dinucleotides, the lowest energy conformation corresponds to that found in a helical RNA. core.ac.uk However, other low-energy conformations are also accessible, and intermolecular forces, such as those in a crystal lattice, can force the molecule into a higher-energy state to maximize favorable interactions like hydrogen bonding. core.ac.uk The combination of NMR and CD spectroscopy with molecular mechanics and MD simulations has been successfully used to study the properties of cyclized UpU derivatives, demonstrating how computational methods can aid in the interpretation of experimental data to confirm structural hypotheses. nih.gov
Molecular Interactions and Enzymatic Dynamics Involving Uridylyl 3 ,5 Uridine
Interactions with Ribonucleases (RNases)
Ribonucleases are a class of enzymes that catalyze the degradation of RNA into smaller components. Uridylyl-(3',5')-uridine is an important substrate for studying the activity of these enzymes, particularly those with a preference for pyrimidine (B1678525) residues.
Kinetic and Mechanistic Studies of RNase Cleavage
The cleavage of this compound by RNases proceeds via a transesterification reaction, resulting in the formation of a 2',3'-cyclic phosphate (B84403) intermediate and the release of the 5'-hydroxyl group of the adjacent nucleotide. oup.com Kinetic assays have been developed to monitor this cleavage, allowing for the quantification of enzyme activity. nih.gov These studies often utilize the dinucleotide as a substrate to determine key kinetic parameters. nih.gov
The mechanism of RNase A, a well-studied pancreatic ribonuclease, involves key amino acid residues that act as a general acid and a general base to facilitate the cleavage of the phosphodiester bond. raineslab.com Molecular dynamics simulations of the interaction between ribonuclease A and the related substrate uridylyl-3',5'-adenosine (UpA) have provided insights into the conformational changes required for catalysis, suggesting that small, concerted changes in the substrate's geometry can lead to a conformation favorable for the formation of the 2',3'-cyclic intermediate. nih.gov
This compound as a Substrate and Model for RNase Activity
This compound is frequently used as a model substrate to probe the fundamental mechanisms of ribonuclease action. nih.gov Its cleavage by RNases results in the formation of uridine (B1682114) 2',3'-cyclic phosphate, which is subsequently hydrolyzed to uridine 3'-phosphate. oup.com The simplicity of this dinucleotide allows for the clear analysis of reaction products and the study of the catalytic steps involved. The uncatalyzed degradation of a related compound, uridine 3'-pyrophosphate (P′f5′) adenosine (B11128) (UppA), is relatively slow, highlighting the significant rate enhancement provided by enzymatic catalysis. raineslab.com
The interaction of this compound and its analogs with RNases helps to elucidate the roles of specific enzyme residues and the conformational requirements of the substrate for efficient catalysis. nih.gov For example, studies with modified substrates, such as those with altered sugar moieties or phosphate linkages, have provided valuable information on the enzyme's active site and substrate-binding subsites.
Specificity of Pancreatic and Microbial RNases
Pancreatic ribonucleases, such as RNase A, exhibit a preference for cleaving RNA at the 3'-side of pyrimidine residues, including uridine. oup.comacs.org RNase PL3, a liver RNase, shows a strong preference for uridine over cytidine (B196190) at the 5'-side of the scissile bond. acs.orgnih.gov This specificity is largely determined by interactions between the enzyme's B1 subsite and the pyrimidine base of the substrate. acs.org For RNase PL3, the difference in cleavage rate between uridylyl-(3',5')-adenosine (UpA) and cytidylyl-(3',5')-adenosine (CpA) is due to a significantly higher catalytic rate (kcat) for the uridine-containing substrate, while the Michaelis constant (Km) remains similar. acs.org
In contrast to pancreatic-type RNases, some microbial RNases may exhibit different specificities. For instance, a novel fluorogenic substrate based on uridylyl-3',5'-deoxyadenosine was efficiently turned over by pancreatic-type RNases but showed no cleavage by the microbial RNase T1. oup.com The synthesis of uridylyl-(3'->5')-isocytidine has been achieved using a B. mesentericus RNase, which, upon cleavage by pancreatic RNase, yielded uridine 3'-phosphate and isocytidine. oup.com
| Enzyme | Substrate Specificity | kcat/Km (M⁻¹s⁻¹) for UpA | Reference |
| RNase A (Bovine Pancreatic) | Pyrimidine-specific | - | acs.org |
| RNase PL3 (Porcine Liver) | Uridine-preferring | - | acs.orgnih.gov |
| Microbial RNase T1 | G-specific | No cleavage of a U-dA substrate | oup.com |
| B. mesentericus RNase | - | - | oup.com |
Phosphodiesterase-Mediated Hydrolysis and Isomerization
Phosphodiesterases are another class of enzymes that cleave phosphodiester bonds. Unlike the transesterification mechanism of RNases, these enzymes typically hydrolyze the bond, yielding a 5'-monophosphate and a free 3'-hydroxyl group or vice versa.
Cleavage Mechanisms by Snake Venom and Spleen Phosphodiesterases
Snake venom phosphodiesterase (from Crotalus adamanteus) and spleen phosphodiesterase exhibit different specificities for the cleavage of this compound and its analogs. Snake venom phosphodiesterase typically cleaves the phosphodiester bond to release a 5'-mononucleotide. researchgate.net Studies on modified dinucleotides have shown that resistance to cleavage by these enzymes can be conferred by alterations to the nucleoside units. researchgate.net For instance, a 3'-thiouridylyl-(3'→5')-uridine analog was found to be a substrate for snake venom phosphodiesterase but not for calf spleen phosphodiesterase. rsc.orglookchem.com Similarly, dimers modified with hydroxyethyl (B10761427) and dihydroxypropyl groups showed resistance to snake venom phosphodiesterase-catalyzed hydrolysis. molaid.com In contrast, arabinouridylyl-(3'-5')-arabinouridine was completely degraded by spleen enzyme but only slowly by snake venom enzyme. cdnsciencepub.com
Hydrolytic Reactions Promoted by Metal Ions and Buffers
The hydrolysis of this compound can be significantly influenced by the presence of metal ions and buffer components. Metal ions such as Zn²⁺ and Mg²⁺ can promote the hydrolysis of the phosphodiester bond. rsc.org The catalytic activity of the metal ion is influenced by its coordination to buffer bases and other Lewis bases present in the solution. rsc.org Studies suggest a bifunctional mechanism where the metal ion coordinates to the anionic phosphodiester, and its hydroxo ligand provides intracomplex general base or nucleophilic catalysis. rsc.org A carboxylate function in the vicinity of the phosphodiester bond has been shown to accelerate the metal ion-promoted cleavage of a related adenosine-containing dinucleotide. nih.gov
Various buffers, including imidazole (B134444), morpholine, and amine buffers, have been shown to catalyze the cleavage and isomerization of this compound. nih.govacs.org In aqueous DMSO, the catalysis by amine buffers becomes more apparent. nih.gov Kinetic studies with imidazole buffers point towards a sequential bifunctional mechanism where one buffer component catalyzes the formation of a phosphorane monoanion intermediate, and the other facilitates its breakdown to products. researchgate.netacs.org The buffer acid (BH⁺) is proposed to catalyze the formation of the intermediate, which can then either isomerize to the 2',5' isomer or, with catalysis by the buffer base (B), proceed to cleavage products. acs.org
| Catalyst | Effect on this compound | Proposed Mechanism | Reference |
| Zn²⁺, Mg²⁺ | Promotes hydrolysis | Bifunctional: Metal coordination and intracomplex general base catalysis | rsc.org |
| Imidazole Buffer | Catalyzes cleavage and isomerization | Sequential bifunctional: Formation of phosphorane intermediate | acs.orgresearchgate.netacs.org |
| Morpholine Buffer | Catalyzes cleavage and isomerization | Partitioning mechanism with phosphorane intermediate | acs.org |
| Amine Buffers (in aq. DMSO) | Catalyzes cleavage and isomerization | General base catalysis | nih.gov |
Recognition by RNA-Binding Proteins and Terminal Uridylyl Transferases (TUTases)
The specific recognition of uridine, both as a single nucleotide and within sequences like this compound, is fundamental to numerous cellular processes. This recognition is primarily mediated by two major classes of proteins: RNA-binding proteins (RBPs) and a specialized group of enzymes known as terminal uridylyl transferases (TUTases). nih.govacs.org These enzymes catalyze the template-independent addition of uridine monophosphate (UMP) from a UTP donor to the 3' hydroxyl end of an RNA molecule. pnas.orgnih.gov
The specificity for uridine is achieved through precise molecular interactions within the binding pockets of these proteins. Structural and biochemical studies have revealed key features of these interfaces.
Terminal Uridylyl Transferases (TUTases): TUTases belong to the DNA polymerase β superfamily and possess a conserved catalytic domain adapted for UTP binding and transfer. pnas.orgnih.gov The specificity for the uracil (B121893) base is a defining characteristic that distinguishes TUTases from their poly(A) polymerase counterparts. oup.com
Key Interactions: The recognition of the uracil base is often mediated by a combination of hydrogen bonding and aromatic stacking. In the Drosophila TUTase known as Tailor, a conserved histidine residue (His522) forms a direct hydrogen bond with the O4 carbonyl of the uracil base, an interaction considered a hallmark of TUTase specificity. oup.com This is complemented by a π-stacking interaction between a tyrosine residue (Tyr390) and the uracil ring, which helps to properly orient the substrate for catalysis. oup.com Similar interactions are observed in other TUTases, such as the Y189 residue in TUT4 from Trypanosoma brucei. proteopedia.org
Role of Other Residues: In addition to direct base recognition, other residues within the active site are critical. Invariant arginine residues located near the UTP binding site have been shown to be essential for the catalytic activity of TUTases like RET2. nih.gov The binding of the RNA substrate itself, such as this compound (UpU), also contributes to catalysis by helping to correctly position a required Mg²⁺ ion. pnas.orgproteopedia.org Experiments using UpU as a minimal RNA primer have demonstrated that the 3'-terminal uracil base engages in specific, crucial interactions within the active site. pnas.org
RNA-Binding Proteins (RBPs): Beyond TUTases, other proteins recognize uridine-rich sequences to mediate different biological outcomes. A prominent example is the innate immune receptor RIG-I, which identifies viral RNA.
PAMP Recognition: RIG-I recognizes a 5'-triphosphate on viral RNA in conjunction with a poly-uridine tract as a Pathogen-Associated Molecular Pattern (PAMP). plos.org This interaction triggers an antiviral immune response. Studies have shown that the length and composition of the poly-uridine sequence are critical for efficient RIG-I binding and signaling activation, demonstrating a distinct mechanism of uridine-sequence recognition outside of enzymatic modification. plos.org
Table 1: Key Protein Interactions with Uridine/UTP
| Protein/Enzyme | Organism | Interacting Residue(s) | Type of Interaction | Function | Reference |
|---|---|---|---|---|---|
| Tailor (TUTase) | Drosophila melanogaster | His522 | Hydrogen Bond with Uracil O4 | UTP Specificity | oup.com |
| Tyr390 | π-stacking with Uracil Base | Substrate Orientation | oup.com | ||
| TbTUT4 (TUTase) | Trypanosoma brucei | Y189 | π-stacking with Uracil Base | Substrate Orientation | proteopedia.org |
| RET2 (TUTase) | Trypanosoma brucei | Arg144, Arg435 | Vicinity of UTP binding site | Catalytic Activity | nih.gov |
| RIG-I (RBP) | Mammals | Helicase Domain | Recognition of poly-U tract | Innate Immunity | plos.org |
The binding of substrates to TUTases is a dynamic process that often involves significant changes in the enzyme's conformation. oup.com These structural rearrangements are crucial for substrate binding, catalysis, and product release.
Studies of the TUTase SpCid1 have shown that the enzyme is conformationally dynamic, adopting a "closed" state in the absence of substrates where the active site is inaccessible. oup.com This closure is thought to facilitate the ejection of the RNA product after uridylation. Upon substrate binding, the enzyme transitions to an "open" conformation that is competent for catalysis. oup.com
However, the sequence of conformational changes can vary between different TUTases. In the case of TbTUT4, significant conformational changes are induced upon the binding of the UTP donor nucleotide. pnas.org This initial change brings the enzyme's domains into a more compact and active structure. Interestingly, the subsequent binding of the RNA primer, such as this compound, does not lead to further major conformational shifts. pnas.org This suggests a model where UTP binding "primes" the enzyme, and the catalysis and translocation of the growing RNA chain may involve more subtle, localized movements rather than large-scale domain rearrangements. pnas.org
Role in RNA Capping and mRNA Processing Mechanisms
While this compound is not directly involved in the canonical 5' capping of messenger RNA (mRNA), which involves the addition of a 7-methylguanosine (B147621) cap, the enzymatic process of 3' terminal uridylation is a critical and widespread post-transcriptional modification in mRNA processing and metabolism. nih.govroyalsocietypublishing.org This addition of one or more uridine residues to the 3' end of an RNA molecule serves as a key signal, primarily for regulating RNA stability and triggering degradation. royalsocietypublishing.orgnih.gov
The process of uridylation is integral to several mRNA quality control and turnover pathways:
Degradation of Deadenylated mRNAs: The poly(A) tail at the 3' end of most mRNAs is crucial for their stability and efficient translation. The gradual shortening of this tail (deadenylation) is often the first step in mRNA decay. In many organisms, once the poly(A) tail becomes very short, TUTases add a short oligo(U) tail. royalsocietypublishing.orgnih.gov This uridylation event serves as a signal that recruits specialized 3'-to-5' exonucleases, such as Dis3L2, which then rapidly degrade the mRNA body. royalsocietypublishing.org
mRNA Cleavage Product Removal: Cellular processes like miRNA-mediated gene silencing result in the cleavage of target mRNAs. This generates unprotected 5' and 3' mRNA fragments. The 5' upstream fragments are targeted for uridylation by TUTases, which facilitates their decay by exonucleases. nih.govroyalsocietypublishing.org
Regulating mRNA Decay Directionality: Recent research in fission yeast has revealed a sophisticated role for uridylation in controlling the direction of mRNA decay. The uridylation of mRNAs with shortened poly(A) tails was found to promote efficient 5'-to-3' decay. nih.gov When this uridylation is inhibited, the decay pathway shifts towards excessive deadenylation and 3'-to-5' degradation. This demonstrates that uridylation is not just a simple degradation signal but a mechanism to ensure timely and controlled mRNA turnover by directing the decay machinery. nih.gov
The enzymes responsible for these modifications, such as TUTase4 (TUT4) and TUTase7 (TUT7) in mammals and Cid1 in fission yeast, are thus key regulators of the transcriptome, ensuring that mRNAs are degraded in a timely manner, which is essential for proper gene expression and cellular function. nih.govnih.gov
Table 2: Role of Uridylation in mRNA Processing
| mRNA Substrate | Uridylating Enzyme(s) (Example) | Functional Outcome | Reference |
|---|---|---|---|
| Deadenylated/oligo-adenylated mRNA | Cid1 (S. pombe), TUT4/7 (Mammals) | Marks mRNA for 3'-5' degradation by exonucleases like Dis3L2 | royalsocietypublishing.orgnih.gov |
| Upstream mRNA cleavage fragments | HESO1 (Arabidopsis), TUTases (Mammals) | Marks fragment for degradation | nih.gov |
| mRNA with shortened poly(A) tails | Cid1 (S. pombe) | Promotes efficient 5'-3' decay; regulates decay directionality | nih.gov |
| Maternal mRNAs during oogenesis | TUT4/7 (Mammals) | Selective degradation of stage-specific maternal transcripts | nih.gov |
Biochemical and Molecular Biological Significance of Uridylyl 3 ,5 Uridine
Uridylyl-(3',5')-uridine as a Fundamental Unit in RNA Structure and Function
This compound, often abbreviated as UpU, is a ribonucleic acid (RNA) dinucleotide, meaning it consists of two uridine (B1682114) nucleosides linked together. chemicalbook.commedchemexpress.com The connection is a phosphodiester bond between the 3' carbon of the first uridine's ribose sugar and the 5' carbon of the second. This 3',5'-phosphodiester linkage is the fundamental backbone of RNA, forming the covalent bonds that connect adjacent nucleotides into a long polymer chain.
Participation in RNA Synthesis and Regulation Mechanisms
This compound is directly involved in the synthesis of RNA, a process known as transcription, where an RNA polymerase enzyme reads a DNA template to build a complementary RNA strand. khanacademy.org The uridine nucleotides are incorporated into the growing RNA chain, forming UpU and other dinucleotide sequences as dictated by the DNA template. khanacademy.orgmusechem.com
Beyond its role as a simple building block, the addition of uridine to the 3' end of RNA molecules, a process called uridylation, is a significant post-transcriptional modification that regulates RNA metabolism. nih.govroyalsocietypublishing.orgnih.gov This non-templated addition of one or more uridine residues is carried out by enzymes known as terminal uridylyl transferases (TUTases). nih.govresearchgate.net
A primary function of 3' uridylation is to mark RNA molecules for degradation. nih.govcore.ac.uk For many types of RNA, including histone mRNAs and the cleavage products of miRNA-mediated decay, the addition of an oligo(U) tail serves as a signal for exonucleases to break down the RNA strand. nih.govcore.ac.uk For example, after the initial cleavage of an mRNA molecule directed by a microRNA, the resulting fragments are often uridylated, which facilitates their rapid clearance from the cell. royalsocietypublishing.orgcore.ac.uk This mechanism is a crucial part of RNA quality control and the regulation of RNA stability, ensuring that RNA molecules are present in the cell for the appropriate amount of time. royalsocietypublishing.org
Involvement in Gene Expression and Cell Signaling Pathways at the Molecular Level
The regulation of RNA stability and function through uridylation directly impacts gene expression. nih.govresearchgate.net Since the amount of a specific protein produced by a cell is partly dependent on the lifespan of its corresponding mRNA, the uridylation-mediated decay of mRNA is a key control point in the gene expression pathway. royalsocietypublishing.org By promoting the turnover of specific mRNAs, uridylation helps to fine-tune the levels of protein synthesis in response to cellular needs and external signals. medchemexpress.com
Uridylation also plays a complex role in the biogenesis and function of microRNAs (miRNAs), which are small non-coding RNAs that are central regulators of gene expression. nih.govresearchgate.net The addition of uridine residues to precursor miRNAs (pre-miRNAs) can have opposing effects. In some cases, the addition of a single uridine (monouridylation) can create an optimal structure for processing by the Dicer enzyme, leading to the production of a mature, functional miRNA. nih.govresearchgate.net Conversely, the addition of multiple uridines (oligouridylation) can inhibit this processing and mark the pre-miRNA for degradation, thereby preventing the expression of the mature miRNA. nih.govresearchgate.net Through its influence on both mRNA and miRNA life cycles, uridylation is deeply integrated into the molecular pathways that govern cellular processes and signaling. medchemexpress.com
| Regulatory Process | Effect of Uridylation | Target RNA Type | Outcome |
| mRNA Turnover | Oligouridylation of 3' end | mRNA, mRNA fragments | Promotes degradation, regulates protein levels |
| miRNA Biogenesis | Monouridylation of 3' end | Group II pre-miRNAs | Promotes Dicer processing, maturation of miRNA |
| miRNA Biogenesis | Oligouridylation of 3' end | pre-let-7 | Blocks Dicer processing, inhibits miRNA function |
| RNA Quality Control | Oligouridylation of 3' end | Aberrant structured ncRNAs | Marks for degradation |
Contribution to Nucleotide Biosynthesis and Metabolism Research
This compound and its constituent nucleoside, uridine, are central to nucleotide metabolism. Uridine is a key intermediate in the pyrimidine (B1678525) salvage pathway and the de novo synthesis pathway that produces the building blocks for nucleic acids. musechem.comresearchgate.net Uridine monophosphate (UMP) is synthesized from orotate, and subsequent phosphorylations, utilizing ATP, produce uridine diphosphate (B83284) (UDP) and uridine triphosphate (UTP). researchgate.net UTP is a direct precursor for RNA synthesis and can also be converted to cytidine (B196190) triphosphate (CTP), another essential RNA building block.
The study of compounds like this compound is valuable for researchers investigating these metabolic pathways. chemicalbook.commedchemexpress.com By using labeled forms of this dinucleotide or its components, scientists can trace the flow of uridine through various metabolic and synthetic routes. This helps to elucidate the mechanisms of nucleotide biosynthesis, the regulation of enzyme activity within these pathways, and how cells maintain a balanced pool of nucleotides for processes like DNA replication and RNA transcription. Understanding uridine metabolism is also critical in biomedical research, as it is linked to various physiological functions and diseases. musechem.comresearchgate.net
Photochemical Reactions and Biological Implications
Like all nucleic acids, RNA molecules containing this compound are susceptible to damage from ultraviolet (UV) radiation. nih.gov The pyrimidine bases, including uracil (B121893), are the primary chromophores in RNA that absorb UV light, particularly in the UVB range (290-320 nm). nih.gov This absorption can excite the uracil bases, leading to photochemical reactions between adjacent pyrimidines.
The most common type of UV-induced damage at UpU sites is the formation of cyclobutane (B1203170) pyrimidine dimers (CPDs). nih.govnih.gov This reaction creates covalent bonds between the two adjacent uracil rings, forming a stable photoproduct that distorts the RNA backbone. Another, less frequent, photoproduct is the pyrimidine (6-4) pyrimidone photoproduct (6-4PP). nih.gov UV radiation, especially UVA (320-400 nm), can also cause oxidative damage to RNA bases through the generation of reactive oxygen species (ROS). nih.govnih.gov
This UV-induced RNA damage has significant biological consequences. news-medical.netwikipedia.org Damaged RNA can impede cellular processes like translation, leading to stalled ribosomes and the production of truncated or incorrect proteins. nih.gov Cells have evolved mechanisms to cope with this threat. Recent research has identified a cellular defense system where an enzyme called DHX9 forms special stress granules that capture UV-damaged RNA, preventing it from interfering with cellular functions and ensuring that healthy RNA is passed on to daughter cells during division. news-medical.net The study of photochemical reactions in dinucleotides like this compound is crucial for understanding the molecular basis of UV-induced damage and the cellular responses to it. nih.gov
| UV Radiation Type | Primary Damage Mechanism | Common Photoproducts at UpU sites | Biological Consequence |
| UVB (290-320 nm) | Direct photon absorption by uracil bases | Cyclobutane pyrimidine dimers (CPDs), (6-4) pyrimidone photoproducts (6-4PPs) | RNA backbone distortion, stalled translation |
| UVA (320-400 nm) | Indirect damage via reactive oxygen species (ROS) | Oxidized bases (e.g., 8-oxoguanine in other contexts), CPDs via photosensitization | Impaired RNA function, cellular stress |
Advanced Research Applications of Uridylyl 3 ,5 Uridine
Development as a Fluorogenic Substrate for Enzyme Assays
The development of fluorogenic substrates has revolutionized the study of enzyme kinetics, providing highly sensitive and continuous monitoring of catalytic activity. oup.com UpU and its derivatives have been instrumental in the creation of such substrates for ribonucleases (RNases), enzymes that cleave RNA.
A notable example involves the synthesis of a fluorogenic substrate where a fluorophore and a quencher are attached to a dinucleotide like uridylyl-3',5'-deoxyadenosine. In its intact state, the substrate exhibits minimal fluorescence due to intramolecular quenching. However, upon cleavage of the phosphodiester bond by an RNase, the fluorophore is separated from the quencher, resulting in a significant increase in fluorescence. oup.com This method allows for the continuous and highly sensitive detection of enzyme activity. oup.com
Researchers have systematically optimized such substrates to enhance their sensitivity. For instance, by varying the nucleobase composition and the length of the oligonucleotide, substrates with improved kinetic parameters (kcat/Km) and greater fluorescence enhancement (If/I0) have been developed. oup.com One such optimized substrate, 6-FAM-dArUdAdA-6-TAMRA, has been reported as the most sensitive continuous assay for ribonucleolytic activity to date. oup.com These fluorogenic substrates are not only valuable for studying the kinetics of known RNases but also for screening for new enzymatic or small-molecule catalysts of RNA cleavage and for detecting ribonucleolytic activity in various samples. oup.comoup.com
Table 1: Comparison of Fluorogenic Substrates for RNase A
| Substrate | kcat/Km (M⁻¹s⁻¹) | If/I0 | Sensitivity (S = (kcat/Km) * (If/I0)) |
| Substrate 2 (6-FAM-(dA)rU(dA)2-6-TAMRA) | ~2.2 x 10⁷ | ~295 | 6.5 x 10⁹ M⁻¹s⁻¹ |
| Substrate 5 (6-FAM-dArCdAdA-6-TAMRA) | ~6.6 x 10⁷ | ~140 | 9.2 x 10⁹ M⁻¹s⁻¹ |
| Uridylyl-(3',5')-adenosine (UpA) | - | - | - |
Data compiled from studies on RNase A activity. oup.com
Application as a Chemical Probe for RNA Structure and Dynamics
Uridylyl-(3',5')-uridine and its analogs serve as valuable chemical probes for investigating the intricate structures and dynamic nature of RNA molecules. The conformation of the phosphodiester backbone and the orientation of the nucleobases in UpU provide fundamental insights into the folding of larger polynucleotide chains. acs.orgcambridge.org X-ray crystallography studies of UpU have revealed a "conformationally rigid" nucleotide unit, which has been used to build models for polynucleotide chain folding. acs.org
Furthermore, modified UpU analogs are employed to study specific structural features and their impact on RNA function. For example, the introduction of a thiol group at the 2-position of uridine (B1682114) in a dinucleotide has been shown to restrict the motional dynamics of the nucleoside, a phenomenon relevant to the "wobble" position in transfer RNA (tRNA). acs.org By incorporating such modified units into RNA oligonucleotides, researchers can probe the local conformational flexibility and its influence on biological processes like codon recognition.
Utilization in Studies of RNA-Protein Interactions
The interactions between RNA and proteins are fundamental to a vast array of cellular processes, from gene expression and regulation to viral replication. medchemexpress.comiimcb.gov.pl this compound and oligonucleotides containing this linkage are utilized in various assays to identify and characterize these crucial interactions.
RNA-centric approaches, such as in vitro pulldown assays, often employ synthetic RNA molecules containing specific sequences or modifications to capture interacting proteins from cell lysates. mdpi.com These synthetic RNAs can be designed to include UpU as a representative segment of a larger RNA molecule of interest. By analyzing the proteins that bind to these RNA baits, researchers can identify novel RNA-binding proteins (RBPs) and map their binding sites. mdpi.com
Moreover, understanding how RBPs recognize and process RNA is critical for developing RNA-based therapeutics. iimcb.gov.pl Studies investigating the influence of RBPs on the stability and immunogenicity of therapeutic mRNAs often rely on model RNA substrates that incorporate UpU. iimcb.gov.pl
Role as a Model System for Investigating Nucleic Acid Cleavage
The cleavage of the phosphodiester bond in RNA is a fundamental chemical reaction with significant biological implications. This compound serves as a simplified and effective model system for studying the mechanisms of this cleavage. researchgate.net Its relatively simple structure allows for detailed kinetic and mechanistic investigations of both enzyme-catalyzed and non-enzymatic hydrolysis. researchgate.net
Studies on the buffer-catalyzed cleavage of UpU have provided insights into the roles of general acid and general base catalysis in the transesterification reaction that leads to the formation of a 2',3'-cyclic phosphate (B84403) intermediate. researchgate.net By comparing the cleavage of UpU with that of activated model compounds, researchers can dissect the factors that contribute to the rate of RNA hydrolysis. researchgate.net Furthermore, the synthesis of UpU analogs, such as 3′-thiouridylyl-(3′→5′)-uridine, allows for the investigation of how modifications to the sugar-phosphate backbone affect the stability and cleavage of the phosphodiester linkage. researchgate.net
Table 2: Comparative Stability of Dinucleoside Monophosphates
| Compound | Condition | Observation |
| Inosinyl-(3'—5')-uridine (IpU) | pH 11 | ~10% cleavage in 4 days |
| Uridylyl-(3' >5')-uridine (UpU) | pH 11 | ~10% cleavage in 4 days |
| Uridylyl-(3'—5')-thiouridine (UpsU) | pH 8.0, 30°C | Half-life of 2.2 hours |
Data highlights the significant difference in stability between the natural phosphodiester linkage and a 5'-S-phosphorothiolate linkage. liverpool.ac.uk
Precursor or Building Block for Oligonucleotide Synthesis in Research
This compound is a fundamental building block in the chemical synthesis of RNA oligonucleotides for research purposes. biosyn.com The development of solid-phase synthesis techniques, particularly the phosphoramidite (B1245037) method, has made the routine production of custom RNA sequences possible. nih.govacs.org
In this process, protected nucleoside phosphoramidites, including those of uridine, are sequentially coupled to a growing oligonucleotide chain attached to a solid support. nih.gov The synthesis of UpU itself, through various chemical methods, was a critical step in the early development of oligonucleotide synthesis. oup.com Today, the availability of high-purity UpU and its derivatives is essential for constructing longer RNA molecules used in a wide range of applications, including studies of RNA structure, RNA-protein interactions, and the development of RNA-based therapeutics. acs.org
This compound in the Study of RNA Polymerase Substrate Recognition
RNA polymerases are the enzymes responsible for transcribing DNA into RNA. Understanding how these enzymes recognize and select their nucleotide substrates is crucial for comprehending gene expression. This compound and its analogs can be used to probe the substrate specificity of RNA polymerases.
For instance, studies on viral RNA-dependent RNA polymerases, such as that from poliovirus, have investigated the process of uridylylation, where a uridine monophosphate (UMP) is covalently attached to a protein primer (VPg). nih.govasm.org This reaction is a key step in the initiation of viral RNA replication. By using UpU or related templates, researchers can study the template dependence and the protein factors that influence the efficiency and specificity of this uridylylation reaction. nih.govasm.org Such studies have revealed that the polymerase itself can be a substrate for uridylylation, and that this process is modulated by other viral proteins and the RNA template. asm.org
Furthermore, terminal uridylyl transferases (TUTases) are a class of enzymes that add uridines to the 3' end of RNA molecules, influencing their stability and function. nih.govoup.com The selectivity of these enzymes for both the RNA substrate and the incoming nucleotide is a key area of investigation. Structural and biochemical studies using RNA substrates ending in specific nucleotides, including uridine, have provided insights into how TUTases like Tailor recognize and preferentially uridylate certain RNAs. oup.com
Design of this compound Analogues for Investigating Structure-Activity Relationships
The systematic modification of the this compound structure allows for detailed investigations into structure-activity relationships (SAR) for various biological processes. By synthesizing and testing analogs with alterations to the uracil (B121893) base, the ribose sugar, or the phosphate backbone, researchers can pinpoint the chemical features essential for a particular interaction or activity. nih.govnih.gov
For example, SAR studies on uridine 5'-diphosphate (UDP) analogs have been crucial for understanding their activity at P2Y receptors, which are involved in various physiological processes. nih.govnih.gov Although not a direct study of UpU, this research on uridine nucleotide analogs demonstrates the power of this approach. Modifications to the ribose and uracil moieties of UDP have revealed key determinants for receptor binding and activation. nih.govnih.gov
Similarly, the synthesis of UpU analogs with modified linkages, such as phosphorothioates, can be used to probe the active sites of nucleases and polymerases. researchgate.net These analogs can act as inhibitors or be processed differently by enzymes, providing valuable information about the catalytic mechanism and the importance of specific functional groups in substrate recognition. researchgate.net
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Strategies for Complex Uridylyl-(3',5')-uridine Architectures
The chemical synthesis of RNA, including simple dinucleotides like UpU, has been significantly advanced by solid-phase phosphoramidite (B1245037) chemistry. nih.govmdpi.com This method allows for the sequential addition of nucleotide building blocks to a growing chain attached to a solid support, offering a high degree of control and efficiency for creating specific RNA sequences. nih.gov The process involves a cycle of four key chemical reactions: detritylation, coupling, capping, and oxidation. mdpi.com
However, the synthesis of complex UpU architectures, featuring modifications to the base, sugar, or phosphate (B84403) backbone, presents ongoing challenges. These modifications are crucial for developing research tools, therapeutic agents, and for studying the structure and function of RNA. The presence of the 2'-hydroxyl group in RNA makes it more complex to synthesize than DNA, requiring an additional protection and deprotection step to prevent unwanted side reactions. nih.gov
Current research focuses on developing new protecting groups and coupling reagents to improve the efficiency and versatility of solid-phase synthesis. nih.govnih.gov For instance, the synthesis of photoactive phosphoramidites like 5-bromouridine, 5-iodouridine, and O4-triazolouridine allows for the site-specific incorporation of photoreactive probes into RNA sequences. nih.gov These probes are invaluable for studying RNA-protein interactions and RNA structure. Similarly, the development of methods for synthesizing RNA with modified backbones, such as phosphorodithioate (B1214789) linkages, expands the toolkit for creating more stable or functionally distinct RNA molecules. nih.gov
Enzymatic synthesis offers a complementary approach to chemical methods. nih.govcapes.gov.brcsic.es Enzymes like T4 RNA ligase can catalyze the formation of phosphodiester bonds, but their application in generating complex, modified dinucleotides can be limited by substrate specificity. capes.gov.br Some enzymes, such as firefly luciferase and ubiquitin-activating enzyme E1, have been shown to promiscuously synthesize dinucleoside polyphosphates, a related class of molecules, highlighting the potential for discovering or engineering enzymes for specific RNA synthesis tasks. capes.gov.brcsic.eslaboratorynotes.com
The table below summarizes and compares key aspects of the primary synthetic strategies for RNA, applicable to the creation of complex UpU architectures.
| Strategy | Primary Method | Key Advantages | Key Challenges | Example Application |
| Chemical Synthesis | Solid-Phase Phosphoramidite Chemistry nih.gov | High control over sequence and modification placement. nih.govresearchgate.net | Requires specialized protecting groups for the 2'-OH group; can be expensive and time-consuming for long sequences. nih.govresearchgate.net | Incorporation of photoreactive uridine (B1682114) analogs into RNA probes. nih.gov |
| Enzymatic Synthesis | Ligase-Mediated Ligation capes.gov.br | High specificity and efficiency under mild conditions. | Often limited by the enzyme's natural substrate specificity. nih.gov | Synthesis of dinucleoside polyphosphates. capes.gov.brcsic.es |
High-Throughput Screening for this compound Interactors
Identifying the proteins, nucleic acids, and small molecules that interact with specific RNA sequences like UpU is crucial for understanding its biological function. High-throughput screening (HTS) methods have emerged as powerful tools for discovering these molecular partners on a large scale.
One prominent technique is the Yeast Three-Hybrid (Y3H) system . wisc.educreative-biolabs.comwisc.edu This genetic method, an extension of the well-known yeast two-hybrid system, is specifically designed to detect RNA-protein interactions in vivo. creative-biolabs.comwisc.edu The system relies on three components: a DNA-binding domain fused to an RNA-binding protein, an activation domain fused to a potential interactor protein, and a hybrid RNA molecule that bridges the two. creative-biolabs.com A productive interaction between the RNA and the protein activates reporter genes, allowing for easy identification of positive clones from a library. wisc.edunih.gov The Y3H system has been successfully used to discover new RNA-protein interactions and to dissect the components of multi-protein RNA complexes. wisc.edunih.govnih.gov
Another powerful in vitro method is Systematic Evolution of Ligands by Exponential Enrichment (SELEX) . jove.comnih.govmpi-cbg.de SELEX is used to identify high-affinity RNA (or DNA) ligands, known as aptamers, for a specific target molecule from a large, random library of oligonucleotides. mpi-cbg.de The process involves iterative rounds of binding, partitioning of the bound sequences, and amplification. nih.govmpi-cbg.de RNA-RNA SELEX can be employed to find RNA aptamers that bind to specific RNA structural motifs, including those that could be present in contexts involving UpU. springernature.com
The following table outlines the principles and applications of these key HTS methods for studying UpU interactors.
| Method | Principle | Type of Interaction Detected | Advantages | Limitations |
| Yeast Three-Hybrid (Y3H) creative-biolabs.comwisc.edu | In vivo reconstitution of a transcription factor upon RNA-protein binding, leading to reporter gene activation. nih.gov | RNA-Protein | Detects interactions in a cellular context; can screen large libraries. creative-biolabs.comwisc.edu | Prone to false positives/negatives; may not detect transient or weak interactions. nih.gov |
| SELEX nih.govmpi-cbg.de | In vitro selection and amplification of high-affinity nucleic acid ligands from a random pool. mpi-cbg.de | RNA-Protein, RNA-Small Molecule, RNA-RNA springernature.com | Can identify ligands with very high affinity and specificity; applicable to a wide range of targets. mpi-cbg.de | In vitro conditions may not fully reflect the cellular environment; resulting aptamers may lack biological relevance. mpi-cbg.de |
Advanced Biophysical Techniques for Real-time Interaction Monitoring
To complement the discovery of interactors, advanced biophysical techniques are essential for characterizing the dynamics and kinetics of these interactions in real-time. These methods provide quantitative data on binding affinity, association and dissociation rates, and conformational changes.
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time measurement of intermolecular interactions. nih.govnih.gov In a typical SPR experiment to study RNA interactions, one molecule (e.g., an RNA containing a UpU motif) is immobilized on a sensor chip, and a potential binding partner is flowed over the surface. nih.govresearchgate.net The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov This allows for the precise determination of kinetic parameters (k_a and k_d) and the equilibrium dissociation constant (K_D). nih.govoup.com SPR is a versatile and powerful tool for studying the dynamics of RNA-protein and RNA-small molecule interactions. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for studying the structure and dynamics of nucleic acids and their complexes in solution. wikipedia.orgnih.gov NMR can provide atomic-level information about the three-dimensional structure of RNA, as well as insights into its flexibility and how its structure changes upon binding to other molecules. wikipedia.orgnih.govnih.gov For a small RNA element like UpU, NMR can be used to determine its conformation and how that conformation is influenced by neighboring nucleotides or interacting partners. Two-dimensional NMR experiments, such as COSY and NOESY, are used to determine through-bond and through-space connectivities, respectively, which are essential for structure determination. wikipedia.org
| Technique | Information Obtained | Principle | Key Advantages | Considerations |
| Surface Plasmon Resonance (SPR) nih.gov | Binding kinetics (k_a, k_d), equilibrium constants (K_D), and stoichiometry. springernature.com | Measures changes in refractive index at a sensor surface upon molecular binding. nih.gov | Real-time, label-free detection; requires small amounts of material. nih.govnih.gov | Requires immobilization of one binding partner, which could affect its conformation. |
| Nuclear Magnetic Resonance (NMR) wikipedia.org | 3D structure, dynamics, and binding interfaces at atomic resolution. nih.govnih.gov | Exploits the magnetic properties of atomic nuclei to probe molecular structure and environment. wikipedia.org | Provides detailed structural information in solution; can study dynamics over a wide range of timescales. wikipedia.orgnih.gov | Generally limited to smaller molecules (<100 nucleotides); can be time-consuming. wikipedia.orgnih.gov |
Computational Design of this compound-Based Research Tools
Computational methods are becoming increasingly indispensable in the design and development of novel research tools based on RNA motifs like UpU. These in silico approaches can predict the structure and behavior of RNA molecules and guide the rational design of new functional constructs.
Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of biomolecules at an atomic level. nih.govnih.govacs.org By simulating the movements of atoms over time, MD can provide insights into the conformational flexibility of UpU-containing RNA, the stability of its structures, and the mechanisms of its interactions with other molecules. nih.govrsc.org While MD simulations are powerful, their accuracy is dependent on the quality of the force fields used to describe the interatomic forces and the limitations of sampling conformational space. nih.govpnas.org Current force fields, such as AMBER, have been refined to provide more stable and accurate simulations of RNA. nih.govpnas.org
Computational approaches are also central to the design of RNA-based biosensors . acs.orgmdpi.comacs.org These biosensors are engineered RNA molecules that can detect specific targets, such as small molecules or other nucleic acids, and produce a measurable signal, often fluorescence. acs.orgnih.gov The design of these sensors often involves creating a "switch" domain that undergoes a conformational change upon target binding, which in turn activates a signaling domain. mdpi.comnih.gov Computational modeling of RNA secondary and tertiary structures is crucial for designing these complex allosteric systems. acs.orgnih.gov For example, a biosensor could be designed where the binding of a specific ligand to a pocket containing a UpU sequence triggers a structural change that allows a fluorophore-binding aptamer to fold correctly and fluoresce. mdpi.comnih.gov
Exploration of this compound in Unconventional RNA Biology Paradigms
While the role of UpU as a fundamental building block of RNA is well-established, research is beginning to explore its potential involvement in more unconventional biological processes. Dinucleotides, in general, are emerging as important signaling molecules and regulators. laboratorynotes.com
For instance, dinucleoside polyphosphates, which consist of two nucleosides linked by a phosphate chain, act as "alarmones" that signal cellular stress or metabolic imbalances. laboratorynotes.com While UpU itself is not a dinucleoside polyphosphate, the study of these related molecules suggests that simple dinucleotides could also have signaling roles that are yet to be discovered. The enzymatic machinery that synthesizes dinucleoside polyphosphates is often promiscuous, capable of producing a variety of these compounds. nih.govcapes.gov.brcsic.es This raises the possibility that specific enzymes could generate UpU or modified versions of it for signaling purposes under certain cellular conditions.
Furthermore, the vast and still largely unexplored world of non-coding RNAs (ncRNAs) presents a fertile ground for discovering new roles for specific RNA motifs. The precise sequence and structure of ncRNAs are critical for their functions, which range from gene regulation to catalysis. It is conceivable that UpU dinucleotides, perhaps in specific structural contexts or with particular chemical modifications, could serve as recognition sites for proteins or other molecules involved in these less-understood RNA functions. Future research in this area will likely involve a combination of high-throughput sequencing, advanced structural biology, and functional genomics to uncover these novel paradigms of RNA biology.
Q & A
What are the optimal enzymatic conditions for synthesizing uridylyl-(3',5')-uridine (UpU) with high yield?
Basic Research Focus
The synthesis of UpU via enzymatic methods requires precise control of substrate concentrations, incubation time, and buffer conditions. Evidence from enzymatic reactions using RNase A shows that a uridine concentration of 0.05 M, acceptor concentration of 0.4 M, and Tris-HCl buffer (0.05 M, pH 7.6) at 0°C yield maximal dinucleotide formation within 3 hours . Chromatographic and electrophoretic mobility data (Rf = 1.3 relative to UpU; electrophoretic mobility 0.33 relative to Up) confirm product identity.
Methodological Insight : Optimize reaction termination timing to minimize hydrolysis, as prolonged incubation reduces yield. Use thin-layer chromatography (TLC) for real-time monitoring .
Which analytical techniques are most reliable for characterizing UpU's purity and structural integrity?
Basic Research Focus
Key techniques include:
- UV Spectroscopy : UpU exhibits distinct absorbance maxima at 260 nm (ε = 9,600 M⁻¹cm⁻¹), with hypochromicity confirming base stacking .
- Chromatography : TLC with Rf values (2.4 for Up, 1.3 for UpU) and paper electrophoresis differentiate UpU from hydrolyzed byproducts .
- Nuclear Magnetic Resonance (NMR) : ¹H/³¹P NMR resolves phosphodiester linkages and ribose conformations, critical for distinguishing 3',5' vs. 2',5' isomers .
Methodological Insight : Combine orthogonal methods (e.g., TLC + UV) to validate purity, as RNase contamination can hydrolyze UpU during analysis .
How do variations in UpU's ionization constants influence its stability under different pH conditions?
Advanced Research Focus
The ionization constant (pKa) of UpU's phosphate group varies with structural context. In polyuridylic acid (poly U), the absence of secondary structure simplifies pKa determination (~1.5 for HN(3')=O), whereas UpU in CpUpC (a trinucleotide) shows altered ionization due to base stacking . Acidic conditions (pH < 6) favor isomerization to 2',5'-UpU, while alkaline conditions (pH > 6) promote cyclization .
Data Contradiction Analysis : Discrepancies in reported pKa values may arise from buffer ionic strength or temperature differences. Use constant ionic strength buffers (e.g., 0.1 M NaCl) for reproducibility .
What experimental strategies resolve contradictions in UpU's reaction kinetics under varying pH?
Advanced Research Focus
UpU exhibits pH-dependent reactivity:
- pH < 6 : Dominant isomerization to 2',5'-UpU via 2'-OH nucleophilic attack on phosphorus.
- pH > 6 : Cyclization to uridine 2',3'-cyclic phosphate predominates .
Methodological Insight : Employ stopped-flow kinetics with fluorescence quenching to capture transient intermediates. Compare with theoretical models (e.g., rod model with charge density 3.4 Å⁻¹) to validate mechanisms . Conflicting reports on rate constants may stem from uncorrected buffer effects or competing hydrolysis pathways.
How can UpU's lack of secondary structure be leveraged in RNA model studies?
Basic Research Focus
UpU’s minimal secondary structure simplifies investigations of:
- Phosphodiester Bond Reactivity : Study cleavage or isomerization without confounding base-pairing interactions .
- Enzyme-Substrate Interactions : Use UpU as a minimal substrate for RNase A or polynucleotide phosphorylase (PNPase) .
Methodological Insight : Pair UpU with structured analogs (e.g., CpUpC) to isolate the impact of base stacking on enzyme kinetics .
How does sulfur substitution at UpU's 2' position alter reaction pathways?
Advanced Research Focus
Replacing the 2'-OH with sulfur in UpU analogs (e.g., 2'-thio-UpU) shifts reactivity:
- Acidic Conditions : Disulfide bond formation dominates over isomerization.
- Alkaline Conditions : Glycosidic bond cleavage (via sulfur nucleophile) replaces cyclization .
Data Contradiction Analysis : Contrast with native UpU’s behavior to identify sulfur-specific effects. Use mass spectrometry to track sulfur-mediated intermediates .
What kinetic models describe UpU's enzymatic synthesis in fermentation systems?
Methodological Focus
For microbial UpU production (e.g., Saccharomyces cerevisiae), use:
- Logistic Equation : Models cell growth dynamics (R² > 0.98).
- Luedeking-Piret Equation : Relates UpU synthesis to biomass and substrate utilization .
Validation : Compare model-predicted vs. experimental residual sugar and UpU content. Adjust parameters (e.g., μmax, qp) for strain-specific variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
